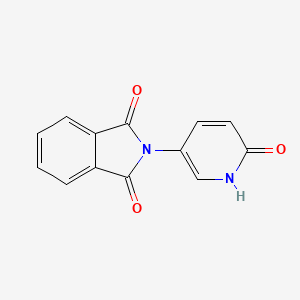
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is a heterocyclic compound that features both isoindole-1,3-dione and hydroxypyridine moieties Isoindole-1,3-dione derivatives are known for their biological and pharmaceutical significance, often found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been shown to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
Isoindoline-1,3-dione derivatives are known to have diverse biological activities, suggesting they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and it may also affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 6-hydroxypyridine-3-amine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxylic acid derivatives, while reduction can produce 6-aminopyridine-3-yl isoindole-1,3-dione .
Scientific Research Applications
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxypyridin-3-yl)isoindoline-1,3-dione: Similar structure but with different substitution patterns.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an amino group instead of a hydroxyl group.
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Lacks the hydroxypyridine moiety.
Uniqueness
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is unique due to the presence of both hydroxypyridine and isoindole-1,3-dione groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKBSYSJRIRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

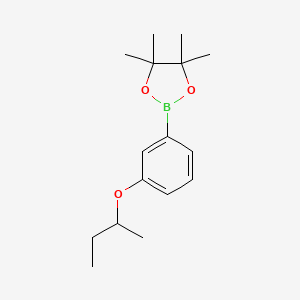
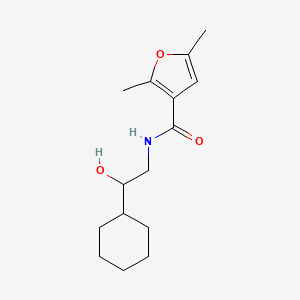
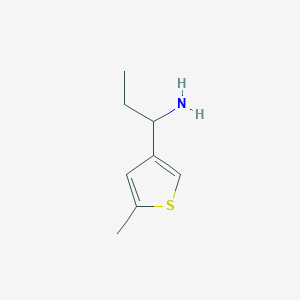
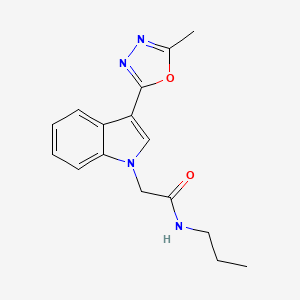
![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2917643.png)
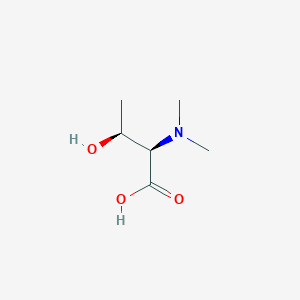
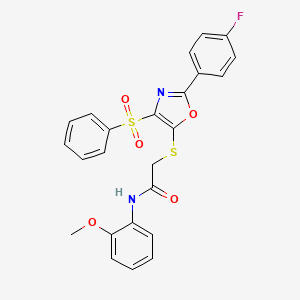
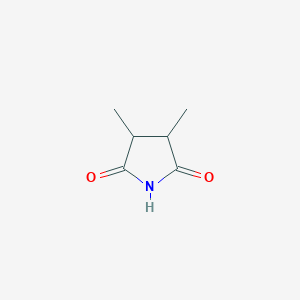
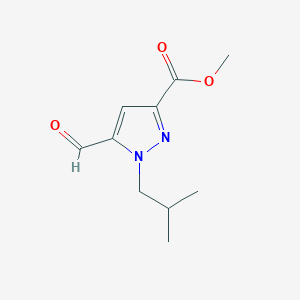
![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)
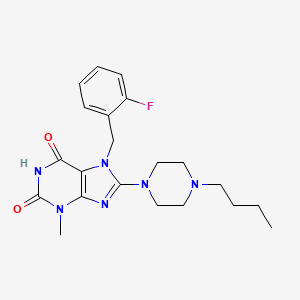
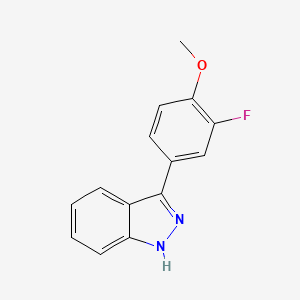
![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)
